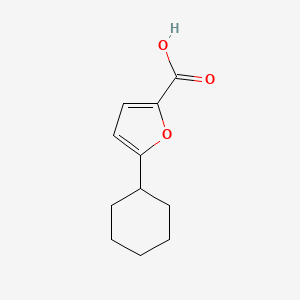

5-cyclohexylfuran-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclohexylfuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJHUGZRZHCGQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(O2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-cyclohexylfuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for 5-cyclohexylfuran-2-carboxylic acid. Due to the limited availability of direct literature on this specific compound, the methodologies and data presented herein are based on established chemical principles and analogous reactions of furan derivatives.

Synthesis of this compound

A plausible and efficient two-step synthesis of this compound is proposed, commencing with the readily available starting material, methyl 2-furoate. The synthesis involves an initial Friedel-Crafts alkylation to introduce the cyclohexyl moiety, followed by hydrolysis of the methyl ester to yield the desired carboxylic acid.

Step 1: Friedel-Crafts Alkylation of Methyl 2-furoate

The first step of the synthesis is the introduction of a cyclohexyl group at the 5-position of the furan ring of methyl 2-furoate via a Friedel-Crafts alkylation reaction. This reaction is an electrophilic aromatic substitution, a common method for alkylating aromatic systems. In this proposed protocol, cyclohexene is used as the alkylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of a cyclohexyl carbocation, which then attacks the electron-rich furan ring, preferentially at the C5 position due to the directing effect of the ester group.

Step 2: Hydrolysis of Methyl 5-cyclohexylfuran-2-carboxylate

The second step involves the hydrolysis of the methyl ester group of the intermediate, methyl 5-cyclohexylfuran-2-carboxylate, to the corresponding carboxylic acid. This transformation can be readily achieved under basic conditions, for example, by refluxing with an aqueous solution of sodium hydroxide, followed by acidification.

Below is a diagram illustrating the proposed synthetic workflow:

Experimental Protocols

Synthesis of Methyl 5-cyclohexylfuran-2-carboxylate

-

To a stirred solution of methyl 2-furoate (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add aluminum chloride (AlCl₃, 1.2 equivalents) portion-wise.

-

After stirring for 15 minutes, add cyclohexene (1.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain methyl 5-cyclohexylfuran-2-carboxylate.

Synthesis of this compound

-

Dissolve methyl 5-cyclohexylfuran-2-carboxylate (1 equivalent) in a mixture of methanol and 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid at 0 °C.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.[1][2][3]

Characterization of this compound

The following table summarizes the predicted characterization data for this compound based on the analysis of structurally related compounds.[2][3]

| Analysis | Predicted Data |

| Appearance | White to off-white solid |

| Melting Point | Not available; expected to be a solid at room temperature. |

| ¹H NMR | δ (ppm): 1.2-2.0 (m, 10H, cyclohexyl-H), 2.9 (m, 1H, cyclohexyl-CH), 6.2 (d, 1H, furan-H), 7.1 (d, 1H, furan-H), 12.5 (br s, 1H, COOH) |

| ¹³C NMR | δ (ppm): 25.5 (cyclohexyl-CH₂), 26.5 (cyclohexyl-CH₂), 34.0 (cyclohexyl-CH₂), 38.0 (cyclohexyl-CH), 108.0 (furan-CH), 120.0 (furan-CH), 145.0 (furan-C), 160.0 (furan-C), 162.0 (C=O) |

| IR (KBr) | ν (cm⁻¹): 3100-2500 (br, O-H stretch), 2930, 2850 (C-H stretch), 1680 (C=O stretch), 1580, 1470 (C=C stretch, furan ring) |

| Mass Spec (EI) | m/z (%): 194 (M⁺), 177 (M⁺ - OH), 149 (M⁺ - COOH), 111 (M⁺ - C₆H₁₁) |

Disclaimer: The synthetic protocols and characterization data provided in this guide are proposed based on established chemical principles and data from analogous compounds. Experimental validation is required to confirm these findings.

References

physicochemical properties of 5-cyclohexylfuran-2-carboxylic acid

An In-depth Technical Guide on the Physicochemical Properties of 5-cyclohexylfuran-2-carboxylic acid

Introduction

This compound is a derivative of furan-2-carboxylic acid, featuring a cyclohexyl substituent at the 5-position of the furan ring. This modification significantly influences its physicochemical properties, such as lipophilicity and molecular weight, which in turn can affect its biological activity and potential applications in drug development and materials science. Furan-based compounds are known for a wide range of biological activities, including antifungal and antibacterial properties.[1][2][3] This technical guide provides a summary of the predicted , detailed experimental protocols for their determination, and visualizations of relevant experimental workflows and biological pathways.

Physicochemical Properties

| Property | Value |

| Chemical Structure | (Structure to be depicted in a chemical drawing tool) |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | This compound |

| SMILES | O=C(O)c1oc(cc1)C1CCCCC1 |

| InChI Key | (To be generated) |

| Predicted Melting Point | (Estimated to be a solid at room temperature) |

| Predicted Boiling Point | > 300 °C (decomposes) |

| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO. |

| Predicted pKa | ~3.5 - 4.5 |

| Predicted LogP | ~2.5 - 3.5 |

Note: The values presented in this table are predicted or estimated and should be confirmed through experimental validation.

Experimental Protocols

Melting Point Determination

The melting point of a solid organic compound is a crucial physical property for its identification and purity assessment.[5][6]

Methodology:

-

A small amount of the finely powdered this compound is packed into a capillary tube, sealed at one end.[7]

-

The capillary tube is placed in a melting point apparatus, which is heated slowly.[8]

-

The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it completely melts are recorded as the melting point range.[9]

-

A sharp melting point range (typically within 1-2°C) indicates a high degree of purity.[6]

Solubility Determination

Solubility provides insights into the polarity of a molecule and is a critical parameter in drug development for formulation and bioavailability studies.[10]

Methodology:

-

A small, accurately weighed amount of this compound (e.g., 1-5 mg) is added to a known volume of a solvent (e.g., 1 mL of water, ethanol, or a buffer solution) in a test tube.[11]

-

The mixture is shaken vigorously at a constant temperature.[11]

-

The solubility is determined by visual inspection or by analyzing the concentration of the dissolved compound in the supernatant using techniques like UV-Vis spectroscopy or HPLC.

-

The compound can be classified as soluble, slightly soluble, or insoluble based on the amount that dissolves.[10]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is the pH at which the acid is 50% ionized.

Methodology (Potentiometric Titration):

-

A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).[12]

-

A calibrated pH electrode is immersed in the solution, which is stirred continuously.[13]

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is gradually added from a burette.[14]

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.[13]

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is its ability to dissolve in fats, oils, and other non-polar solvents. It is a key parameter in predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.[15]

Methodology (Shake-Flask Method):

-

A solution of this compound is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken until equilibrium is reached, allowing the compound to partition between the two phases.

-

The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[15]

-

LogP is the logarithm of the partition coefficient.

Computational Prediction of LogP: Various computational models can predict LogP values based on the molecular structure. These methods are often fragment-based or atom-based.[16][17][18] Fragment-based methods calculate LogP by summing the contributions of different molecular fragments, while atom-based methods sum the contributions of individual atoms.[18][19]

Visualizations

Caption: Workflow for experimental solubility determination.

Caption: Postulated antifungal mechanism of action.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijabbr.com [ijabbr.com]

- 4. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 5. pennwest.edu [pennwest.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. almaaqal.edu.iq [almaaqal.edu.iq]

- 10. scribd.com [scribd.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. m.youtube.com [m.youtube.com]

- 14. pennwest.edu [pennwest.edu]

- 15. acdlabs.com [acdlabs.com]

- 16. Comparison of Predictivities of Log P Calculation Models Based on Experimental Data for 134 Simple Organic Compounds | Semantic Scholar [semanticscholar.org]

- 17. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]

- 18. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. docs.chemaxon.com [docs.chemaxon.com]

Technical Guide: Spectroscopic and Analytical Profile of 5-Cyclohexylfuran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The spectroscopic characteristics of 5-cyclohexylfuran-2-carboxylic acid have been estimated using established correlation tables and data from similar compounds, including furan-2-carboxylic acid and cyclohexanecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~11.0 - 12.0 | Singlet, broad | 1H | -COOH |

| ~7.20 | Doublet | 1H | Furan H3 |

| ~6.25 | Doublet | 1H | Furan H4 |

| ~2.90 | Triplet of triplets | 1H | Cyclohexyl H1' |

| ~1.20 - 2.00 | Multiplet | 10H | Cyclohexyl H2', H3', H4', H5', H6' |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | -COOH |

| ~160.0 | Furan C5 |

| ~147.0 | Furan C2 |

| ~119.0 | Furan C3 |

| ~108.0 | Furan C4 |

| ~38.0 | Cyclohexyl C1' |

| ~32.5 | Cyclohexyl C2', C6' |

| ~26.5 | Cyclohexyl C4' |

| ~25.8 | Cyclohexyl C3', C5' |

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorptions for the carboxylic acid and the substituted furan ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (from carboxylic acid dimer) |

| ~2930, ~2855 | Strong | C-H stretch (cyclohexyl) |

| ~1700 | Strong | C=O stretch (carboxylic acid)[1] |

| ~1580, ~1470 | Medium | C=C stretch (furan ring) |

| ~1300 | Medium | C-O stretch (carboxylic acid) |

| ~940 | Broad, Medium | O-H bend (out-of-plane, from dimer) |

| ~760 | Strong | C-H bend (furan ring) |

Mass Spectrometry (MS)

The mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns. The molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol .

| m/z | Predicted Fragment |

| 194 | [M]⁺ (Molecular ion) |

| 177 | [M - OH]⁺ |

| 149 | [M - COOH]⁺ |

| 111 | [M - C₆H₁₁]⁺ (Loss of cyclohexyl radical) |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

Experimental Protocols

As no specific synthesis is published, a plausible synthetic route and general characterization protocols are provided.

Hypothetical Synthesis

A potential route to synthesize this compound could involve a Friedel-Crafts acylation of a furan-2-carboxylate ester with cyclohexanecarbonyl chloride, followed by a reduction of the ketone and subsequent hydrolysis of the ester. An alternative is a palladium-catalyzed cross-coupling reaction between a 5-halofuran-2-carboxylate and a cyclohexyl Grignard or boronic acid reagent, followed by ester hydrolysis.

Example Reaction Scheme (Hypothetical):

-

Friedel-Crafts Acylation: React methyl furan-2-carboxylate with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or SnCl₄) in an inert solvent like dichloromethane.

-

Clemmensen or Wolff-Kishner Reduction: The resulting ketone at the 5-position is reduced to a methylene group (to form the cyclohexyl substituent).

-

Ester Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide, followed by acidification.

General Protocol for Spectroscopic Analysis

2.2.1. NMR Sample Preparation:

-

Dissolve 5-10 mg of the purified solid (for ¹H NMR) or 20-50 mg (for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]

-

Transfer the solution to a clean, dry 5 mm NMR tube.[2]

-

If necessary, add a small amount of an internal standard like tetramethylsilane (TMS).[2]

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

2.2.2. IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

2.2.3. Mass Spectrometry (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid.[3][4]

-

Volatilize the sample using heat under high vacuum.

-

Bombard the gaseous molecules with a high-energy electron beam to induce ionization and fragmentation.[3][4]

-

Analyze the resulting ions based on their mass-to-charge (m/z) ratio.[5]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel organic compound like this compound.

Caption: General workflow for the synthesis and characterization of an organic compound.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

The Multifaceted Biological Activities of Furan Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the therapeutic potential of furan-containing compounds, detailing their diverse biological activities, mechanisms of action, and the experimental methodologies used in their evaluation.

The furan scaffold, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with significant therapeutic properties.[1][2] Its unique electronic and steric properties often contribute to enhanced binding affinity, selectivity, and favorable pharmacokinetic profiles of drug candidates.[3] This technical guide provides a comprehensive overview of the biological activities of furan derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory effects. Detailed experimental protocols, quantitative activity data, and visualizations of key signaling pathways are presented to support researchers and drug development professionals in this dynamic field.

Anticancer Activity of Furan Derivatives

Furan-containing molecules have demonstrated potent cytotoxic and antiproliferative activities against a variety of cancer cell lines.[4][5] Their mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key enzymes and signaling pathways involved in cancer progression.[3][6]

Quantitative Anticancer Activity Data

The anticancer efficacy of furan derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. A selection of reported IC₅₀ values for various furan derivatives against different cancer cell lines is summarized in Table 1.

| Compound Type | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Furan-based carbohydrazide | 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide | HeLa (Cervical) | Not specified, but showed activity | [2] |

| Furanone | 3a | HCT-116 (Colon) | 1.3 | [7] |

| Furanone | 3d | HCT-116 (Colon) | 1.6 | [7] |

| Furan-based triazinone | Compound 7 | MCF-7 (Breast) | 2.96 | [4] |

| Furan-based carbohydrazide | Compound 4 | MCF-7 (Breast) | 4.06 | [4] |

| Chalcone | 7g | A549 (Lung) | 27.7 (µg/ml) | [5] |

| Chalcone | 7g | HepG2 (Liver) | 26.6 (µg/ml) | [5] |

| Furan-2-carboxamide | - | NCI-H460 (Lung) | 0.0029 | [3] |

| Methyl-5-(hydroxymethyl)-2-furancarboxylate derivatives | Amine derivatives | HeLa (Cervical) | 62.37 (µg/mL) | [8] |

Table 1: Selected Anticancer Activities of Furan Derivatives.

Key Signaling Pathways Targeted by Anticancer Furan Derivatives

Several critical signaling pathways involved in cell proliferation, survival, and differentiation are modulated by furan derivatives. Understanding these interactions is crucial for the rational design of targeted cancer therapies.

PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and growth, and its aberrant activation is a hallmark of many cancers.[6][9] Certain furan derivatives have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and induction of apoptosis.[10]

Caption: Furan derivatives can inhibit the PI3K/Akt signaling pathway.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is also implicated in various cancers. Some furan derivatives have been found to modulate the MAPK pathway, contributing to their anticancer effects.

Caption: Furan derivatives can interfere with the MAPK signaling pathway.

Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is a key driver in several cancers, particularly colorectal cancer. Natural compounds and their derivatives have been shown to inhibit this pathway at various levels.[11][12]

Caption: Furan derivatives can modulate the Wnt/β-catenin signaling pathway.

Antimicrobial Activity of Furan Derivatives

Furan derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[13][14][15] The nitrofuran class of antibiotics, for example, has been in clinical use for decades for the treatment of urinary tract infections.[16] The mechanism of action often involves the reduction of the nitro group to reactive intermediates that can damage microbial DNA and other cellular macromolecules.[16]

Quantitative Antimicrobial Activity Data

The antimicrobial potency of furan derivatives is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. A selection of reported MIC values for various furan derivatives against different microbial strains is presented in Table 2.

| Compound Type | Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Carbamothioyl-furan-2-carboxamide | 2,4-dinitrophenyl derivative | Various bacteria and fungi | 150.7–295 | [14] |

| Furan derivative | - | E. coli | 200 | [10] |

| Furan derivative | - | B. subtilis | 200 | [10] |

| 2(5H)-Furanone derivative | F131 | S. aureus | 8-16 | [17] |

| 2(5H)-Furanone derivative | F131 | C. albicans | 32-128 | [17] |

| Furanocoumarin | 8-geranyloxy psoralen | S. epidermidis | 100 (mgmL⁻¹) | [13] |

| Furanocoumarin | 8-geranyloxy psoralen | C. krusei | 300 (mgmL⁻¹) | [13] |

| Furanocoumarin | 8-geranyloxy psoralen | C. kefyr | 100 (mgmL⁻¹) | [13] |

Table 2: Selected Antimicrobial Activities of Furan Derivatives.

Anti-inflammatory Activity of Furan Derivatives

Certain furan derivatives have demonstrated significant anti-inflammatory properties.[13] Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and the modulation of inflammatory signaling pathways. Natural furan derivatives, in particular, have been shown to exert regulatory effects on cellular activities by modifying pathways like MAPK and PPAR-γ.[13]

Experimental Protocols

To facilitate further research and development of furan derivatives, this section provides detailed methodologies for key experiments cited in this guide.

General Synthesis of Bioactive Furan Derivatives

A common and versatile method for the synthesis of substituted furans is the Paal-Knorr furan synthesis. This method involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.

Caption: General workflow for the Paal-Knorr furan synthesis.

Protocol:

-

Reaction Setup: To a solution of the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., toluene, acetic acid), add a catalytic amount of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired furan derivative.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the furan derivative and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][18][19][20][21]

Protocol:

-

Preparation of Antimicrobial Solutions: Prepare a series of two-fold serial dilutions of the furan derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the furan derivative that completely inhibits the visible growth of the microorganism.

Conclusion

Furan derivatives represent a rich and diverse class of heterocyclic compounds with a wide spectrum of biological activities. Their proven efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their amenability to synthetic modification, makes them highly attractive scaffolds for modern drug discovery. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable chemical entity. Further exploration of their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the development of novel and more effective furan-based therapeutics.

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity [mdpi.com]

- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sysrevpharm.org [sysrevpharm.org]

- 12. Nature-derived compounds modulating Wnt/β-catenin pathway: a preventive and therapeutic opportunity in neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 19. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 20. protocols.io [protocols.io]

- 21. researchgate.net [researchgate.net]

In-depth Technical Guide: 5-Cyclohexylfuran-2-Carboxylic Acid - Elucidating the Mechanism of Action

A comprehensive exploration of the molecular interactions, signaling pathways, and pharmacological effects of 5-cyclohexylfuran-2-carboxylic acid for researchers, scientists, and drug development professionals.

Introduction:

This compound is a synthetic organic compound characterized by a central furan ring, a carboxylic acid group at position 2, and a cyclohexyl substituent at position 5. While the precise biological role and mechanism of action of this specific molecule are not extensively documented in publicly available scientific literature, this guide aims to provide a foundational understanding of potential mechanisms based on its structural features and the known activities of similar chemical entities. The furan and carboxylic acid moieties are present in numerous biologically active compounds, suggesting a range of potential molecular targets and cellular effects for this compound.

This document will delve into hypothetical mechanisms of action, supported by data on analogous compounds, and outline detailed experimental protocols that could be employed to elucidate its true biological function.

Hypothesized Mechanisms of Action and Potential Signaling Pathways

Given the absence of direct studies on this compound, we can infer potential mechanisms by examining its key structural components: the carboxylic acid group and the furan ring with a bulky hydrophobic cyclohexyl substituent.

1. Interaction with G-Protein Coupled Receptors (GPCRs), particularly Hydroxycarboxylic Acid Receptors (HCARs):

Many carboxylic acid-containing molecules act as ligands for GPCRs. The Hydroxycarboxylic Acid Receptor (HCAR) family, which includes HCAR1, HCAR2 (GPR109A), and HCAR3 (GPR109B), are activated by endogenous and synthetic carboxylic acids.

-

Signaling Pathway: Activation of HCARs typically leads to the coupling of Gαi/o proteins. This inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels can modulate the activity of Protein Kinase A (PKA) and subsequently influence a variety of downstream cellular processes, including gene expression and metabolic pathways.

Substituted Furan-2-Carboxylic Acids: A Technical Review of Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-2-carboxylic acid, a simple heterocyclic compound, serves as a privileged scaffold in medicinal chemistry and drug discovery. Its five-membered aromatic ring containing an oxygen atom provides a unique electronic and structural foundation that is amenable to a wide range of chemical modifications.[1] The versatility of the furan ring allows for the synthesis of a diverse library of derivatives with varied pharmacological profiles.[1] These derivatives have been investigated for a multitude of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic agents.[2][3][4][5][6] Furan-containing compounds are found in numerous natural products and approved drugs, underscoring their significance.[4][7] For instance, furan-2-carboxylic acid is a critical precursor in the synthesis of nitrofuran antibiotics like nitrofurantoin, antiparasitic agents such as diloxanide furoate, and corticosteroids like mometasone furoate.[4][5] This technical guide provides a comprehensive review of the recent advancements in the synthesis, biological evaluation, and mechanistic understanding of substituted furan-2-carboxylic acid derivatives.

Synthesis Strategies

The chemical tractability of the furan-2-carboxylic acid core allows for diverse substitution patterns. Common strategies involve reactions at the carboxylic acid group, such as amide or ester formation, or electrophilic substitution on the furan ring itself.

A prevalent synthetic approach involves the activation of the carboxylic acid, often with reagents like 1,1'-carbonyldiimidazole (CDI) or thionyl chloride (SOCl₂), followed by coupling with various amines or alcohols to generate a library of amide or ester derivatives.[8][9] This workflow is a cornerstone for creating diverse molecular libraries for screening.

Caption: General workflow for the synthesis of furan-2-carboxamide derivatives.

Another key strategy is the modification of the furan ring itself. For example, bromination of furan-2-carboxylic acid can be achieved to produce precursors for further functionalization, such as in the synthesis of protein tyrosine kinase inhibitors.[9] Additionally, condensation reactions of furan-2-carboxaldehydes with active methylene compounds are used to generate furfurylidene derivatives.[10]

Therapeutic Applications and Biological Activities

Substituted furan-2-carboxylic acids have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development in various disease areas.

Antimicrobial and Antibiofilm Activity

The furan scaffold is a well-established component of antimicrobial agents.[5] Recent research has focused on developing novel derivatives to combat drug resistance. A series of furan-2-carboxamides were designed as bioisosteric replacements for the labile furanone ring found in quorum sensing inhibitors.[8] These compounds demonstrated significant antibiofilm activity against Pseudomonas aeruginosa, with some derivatives reducing biofilm formation by up to 58%.[8] Other studies have shown that 3-aryl-3-(furan-2-yl)propanoic acid derivatives exhibit good antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations of 64 µg/mL.[11][12]

Anticancer Activity

Derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have been synthesized and evaluated for their cytotoxicity against various cancer cell lines.[7][13] An amine derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, showed the most potent activity against the HeLa cell line with an IC₅₀ value of 62.37 µg/mL.[7][13] This suggests that the tryptamine moiety and acyl protection of the primary alcohol are important for the cytotoxic activity of the furan ring.[7]

Anti-diabetic Activity

Phenotypic screening has identified furan-2-carboxylic acid derivatives as potent inhibitors of gluconeogenesis, a key pathway elevated in type 2 diabetes mellitus (T2DM).[2] A lead compound, 10v, emerged from structure-activity relationship (SAR) studies, showing improved anti-gluconeogenesis potency and better in vivo efficacy in reducing blood glucose levels in animal models compared to the initial hit.[2] Pharmacokinetic studies of 10v revealed a relatively short half-life and moderate to high oral bioavailability, making it a promising candidate for T2DM treatment.[2]

Caption: Mechanism of action for anti-diabetic furan-2-carboxylic acid derivatives.

Phosphodiesterase 4 (PDE4) Inhibition

A series of 5-phenyl-2-furan derivatives were designed and synthesized as inhibitors of phosphodiesterase type 4 (PDE4), a key enzyme in the inflammatory cascade relevant to asthma and COPD.[3] One compound, 5j, exhibited a lower IC₅₀ value (1.4 µM) against PDE4 than the reference drug rolipram (2.0 µM) and also showed good in vivo activity in animal models of asthma.[3] Molecular docking studies suggested that a methoxy group on the phenyl ring enhances inhibitory activity by interacting with the metal-binding pocket of PDE4B.[3]

Other Activities

-

Hypolipidemic Effects: The parent 2-furoic acid has been shown to lower both serum cholesterol and triglyceride levels in rats, potentially by reducing the activity of key enzymes in lipid synthesis pathways.[14]

-

Antitubercular Potential: 5-Phenyl-furan-2-carboxylic acids have been identified as potential therapeutics for tuberculosis, targeting iron acquisition in mycobacterial species by inhibiting the salicylate synthase MbtI.[15]

Quantitative Biological Data

The following tables summarize key quantitative data from the literature for various substituted furan-2-carboxylic acid derivatives.

Table 1: Anticancer and Antimicrobial Activity

| Compound/Derivative | Target/Cell Line | Activity Type | Value | Reference |

|---|---|---|---|---|

| Methyl-5-(hydroxymethyl)-2-furan carboxylate (1) | S. aureus, B. cereus | MIC | 500.00 µg/mL | [7] |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate (8c) | HeLa Cell Line | IC₅₀ | 62.37 µg/mL | [7][13] |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate (8c) | Pathogenic Bacteria | MIC | 250 µg/mL | [7][13] |

| 3-Aryl-3-(furan-2-yl)propanoic acids | C. albicans, E. coli, S. aureus | MIC | 64 µg/mL | [11] |

| Furan-2-carboxamide (4b) | P. aeruginosa Biofilm | % Inhibition | 58% |[8] |

Table 2: Enzyme Inhibition and Other Activities

| Compound/Derivative | Target Enzyme/Model | Activity Type | Value | Reference |

|---|---|---|---|---|

| Compound 5j (a 5-phenyl-2-furan derivative) | PDE4B | IC₅₀ | 1.4 µM | [3] |

| Rolipram (Reference Drug) | PDE4B | IC₅₀ | 2.0 µM | [3] |

| 2-Furoic Acid | Acute Toxicity in Mice | LD₅₀ (i.p.) | 250 mg/kg |[14] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols extracted from the cited literature.

Synthesis of Furan-2-Carboxamides (General Protocol)

This protocol describes the synthesis of furan-2-carboxamides via an activated intermediate, a common method for generating derivative libraries.[8]

-

Activation of Furan-2-carboxylic acid: Furan-2-carboxylic acid (1.0 eq.) and 1,1'-carbonyldiimidazole (CDI) (1.1-1.5 eq.) are dissolved in anhydrous tetrahydrofuran (THF).

-

The mixture is heated to 45 °C and stirred for 2 hours to form the activated acyl-imidazole intermediate.

-

Coupling Reaction: The desired amine (e.g., 3-aminobenzoic acid, 1.3 eq.) is added to the reaction mixture.

-

The reaction is stirred for 18-20 hours at 45 °C.

-

Work-up and Purification: The THF is removed under vacuum. The residue is redissolved in ethyl acetate (AcOEt) and washed sequentially with aqueous solutions of NaHCO₃ (10%) and HCl (10%).

-

The organic phase is dried over Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by flash column chromatography to yield the final furan-2-carboxamide derivative.[8]

Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acids

This protocol outlines the hydroarylation of a furan-propenoic acid derivative.[12]

-

Reaction Setup: 3-(Furan-2-yl)propenoic acid (1.0 eq.) is added to a mixture of an arene (e.g., benzene) and a Lewis acid such as AlCl₃ (highest yield reported) at room temperature.

-

The reaction is stirred for 1 hour.

-

Quenching and Extraction: The reaction is quenched, and the product is extracted using an appropriate organic solvent.

-

Purification: The final product, a 3-aryl-3-(furan-2-yl)propanoic acid, is purified from the crude mixture, typically using chromatography.[12]

Biological Assay: Broth Microdilution for MIC Determination

This protocol is a standard method for assessing the antimicrobial activity of new compounds.[11]

-

Stock Solution Preparation: A stock solution of the test furan compound is prepared in neat dimethyl sulfoxide (DMSO).

-

Serial Dilution: Two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate using the appropriate culture medium (e.g., Mueller-Hinton broth). Final concentrations typically range from 1 to 256 µg/mL.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (E. coli, S. aureus, or C. albicans).

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37 °C for 18-24 hours).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Conclusion

Substituted furan-2-carboxylic acids represent a highly versatile and valuable class of compounds in drug discovery. The straightforward and robust synthetic methodologies allow for the creation of large, diverse libraries for biological screening. The scaffold has proven effective in yielding potent molecules against a wide array of biological targets, leading to promising leads in antibacterial, anticancer, antidiabetic, and anti-inflammatory research. Future work will likely focus on optimizing the pharmacokinetic and toxicological profiles of these lead compounds, leveraging advanced computational tools for rational design, and exploring novel biological targets to further unlock the therapeutic potential of this remarkable heterocyclic core.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 2. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chempoint.com [chempoint.com]

- 5. ijabbr.com [ijabbr.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 8. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. glpbio.com [glpbio.com]

- 15. mdpi.com [mdpi.com]

CAS number and chemical structure of 5-cyclohexylfuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-cyclohexylfuran-2-carboxylic acid, a molecule of interest for potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data, this document focuses on a proposed synthetic pathway, predicted physicochemical properties based on analogous compounds, and an exploration of potential biological activities by drawing parallels with structurally related furan derivatives. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound.

Chemical Identity and Predicted Properties

As of the latest literature review, a specific CAS number for this compound has not been assigned, suggesting its status as a novel or non-commercial compound. The chemical structure is presented below:

Chemical Structure:

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound, extrapolated from data available for structurally similar compounds such as 5-methylfuran-2-carboxylic acid and 5-ethylfuran-2-carboxylic acid.

| Property | Predicted Value | Reference Compound(s) |

| Molecular Formula | C₁₁H₁₄O₃ | - |

| Molecular Weight | 194.23 g/mol | - |

| Appearance | White to off-white solid | 5-methylfuran-2-carboxylic acid[1] |

| Melting Point | > 100 °C | 5-ethylfuran-2-carboxylic acid (92 °C)[2][3] |

| Boiling Point | > 250 °C | Extrapolated from similar structures |

| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol), sparingly soluble in water | General solubility of carboxylic acids |

| pKa | ~ 4-5 | Similar to other carboxylic acids |

| LogP | ~ 2.5 - 3.0 | Calculated based on structure |

Proposed Synthetic Pathway

A plausible and efficient synthetic route to this compound involves a two-step process starting from a readily available furan derivative. The proposed pathway consists of a Friedel-Crafts acylation followed by a Wolff-Kishner reduction.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Friedel-Crafts Acylation of Methyl 2-furoate

This procedure is adapted from established methods for the Friedel-Crafts acylation of furan and thiophene.[4][5]

-

Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 2-furoate (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).

-

Catalyst Addition: Cool the mixture to 0 °C in an ice bath and add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) (1.1 equivalents), portion-wise while maintaining the temperature.

-

Acylating Agent Addition: Slowly add cyclohexanecarbonyl chloride (1 equivalent) dropwise from the dropping funnel to the stirred reaction mixture.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, methyl 5-(cyclohexanecarbonyl)furan-2-carboxylate, can be purified by column chromatography on silica gel.

Step 2: Wolff-Kishner Reduction of the Ketone Intermediate

This protocol is based on the Huang-Minlon modification of the Wolff-Kishner reduction, which is suitable for many ketones.[6][7][8][9][10]

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the methyl 5-(cyclohexanecarbonyl)furan-2-carboxylate intermediate (1 equivalent) in a high-boiling solvent such as diethylene glycol.

-

Reagent Addition: Add potassium hydroxide (KOH) (4-5 equivalents) and hydrazine hydrate (3-4 equivalents) to the solution.

-

Hydrazone Formation: Heat the mixture to 100-120 °C for 1-2 hours to facilitate the formation of the hydrazone.

-

Reduction: Increase the temperature to 190-200 °C to allow for the decomposition of the hydrazone and the reduction of the carbonyl group. Water and excess hydrazine will distill off during this step. Maintain this temperature for 3-5 hours.

-

Work-up: Cool the reaction mixture to room temperature and dilute with water.

-

Acidification and Extraction: Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the carboxylic acid. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting crude this compound can be further purified by recrystallization.

Potential Biological Activities and Applications

While no specific biological data exists for this compound, the furan-2-carboxylic acid scaffold is present in numerous compounds with a wide range of biological activities. This suggests that the title compound could be a valuable candidate for biological screening.

Antimicrobial and Anticancer Potential

Derivatives of furan-2-carboxylic acid have demonstrated notable antimicrobial and anticancer properties. For instance, certain furan derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[11][12] Additionally, some substituted furans have been investigated for their cytotoxic effects on various cancer cell lines.[11][12] The introduction of a lipophilic cyclohexyl group at the 5-position could potentially enhance cell membrane permeability and interaction with biological targets, thereby modulating these activities.

Enzyme Inhibition

The furan-2-carboxylic acid moiety can act as a bioisostere for other cyclic structures in known enzyme inhibitors. The specific spatial arrangement and electronic properties of the furan ring, combined with the cyclohexyl substituent, could lead to interactions with the active sites of various enzymes, making it a candidate for inhibitor screening programs.

Logical Workflow for Evaluation

The following diagram outlines a logical workflow for the initial investigation and evaluation of this compound.

Caption: Logical workflow for the synthesis, characterization, and biological evaluation.

Conclusion

This compound represents an unexplored molecule with potential for applications in drug discovery and materials science. This guide provides a robust starting point for its investigation, including a detailed, plausible synthetic route and a discussion of its potential biological relevance based on the known activities of related furan derivatives. The provided experimental protocols and logical workflow are intended to facilitate further research into this promising compound. Researchers are encouraged to validate the proposed synthesis and explore the biological and chemical properties of this compound to unlock its full potential.

References

- 1. 2-Furancarboxylic acid, 5-methyl- | C6H6O3 | CID 74710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Et-furan-2-carboxylic acid | 56311-37-6 | GCA31137 [biosynth.com]

- 3. 5-Ethylfuran-2-carboxylic acid | C7H8O3 | CID 247392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. gcwgandhinagar.com [gcwgandhinagar.com]

- 5. zenodo.org [zenodo.org]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 11. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of Functionalized Furans from 1,3-Dicarbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of functionalized furans, valuable scaffolds in medicinal chemistry and materials science.[1][2] The synthesis of these heterocyclic compounds from readily available 1,3-dicarbonyl compounds is a topic of significant interest. This guide outlines various catalytic and non-catalytic methods, offering a versatile toolkit for accessing diverse furan derivatives.

Introduction to Furan Synthesis from 1,3-Dicarbonyls

Furans are five-membered aromatic heterocycles containing an oxygen atom that are foundational building blocks in organic chemistry and are present in numerous natural products.[3][4] Traditional methods for furan synthesis include the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[5][6] Modern synthetic advancements have led to the development of efficient one-pot methodologies starting from 1,3-dicarbonyl compounds, which offer advantages such as atom economy, reduced reaction times, and milder conditions.[7] These methods often employ transition metal catalysts to facilitate tandem reactions, leading to highly substituted and functionalized furans.[4]

General Reaction Scheme

The one-pot synthesis of functionalized furans from 1,3-dicarbonyl compounds generally involves the reaction of a 1,3-dicarbonyl compound with a suitable coupling partner, often facilitated by a catalyst. The reaction proceeds through a cascade of bond-forming events to construct the furan ring.

Caption: General one-pot synthesis of furans.

Protocol 1: Palladium-Catalyzed Synthesis from Alkenyl Bromides

This protocol details the synthesis of functionalized furans via a palladium-catalyzed reaction between 1,3-dicarbonyl compounds and alkenyl bromides.[1][8][9]

Experimental Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. Recent Progress in the Synthesis of Furan [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 8. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Ca… [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

Application Note: Purification of 5-Cyclohexylfuran-2-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Cyclohexylfuran-2-carboxylic acid is a substituted furan derivative with potential applications in medicinal chemistry and materials science. As with any synthetic compound intended for these applications, achieving a high degree of purity is critical. This document outlines a generalized protocol for the purification of this compound, based on established methods for analogous furan-2-carboxylic acid derivatives. The primary purification techniques detailed are recrystallization and column chromatography.

Physicochemical & Analytical Data

The following table summarizes typical data for this compound and related compounds. Note that specific values may vary based on experimental conditions and the purity of the sample.

| Parameter | Expected Value/Characteristic | Analytical Method |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Melting Point | 128-132 °C (for 2-furoic acid)[1] | Melting Point Apparatus |

| Solubility | Soluble in methanol, ethyl acetate, dichloromethane; sparingly soluble in water and hexane. | Solubility Tests |

| Purity (Crude) | 85-95% | HPLC, NMR |

| Purity (Purified) | >98% | HPLC, NMR |

| NMR (¹H & ¹³C) | Consistent with the structure of this compound. | NMR Spectroscopy |

| HPLC Retention Time | Dependent on column and mobile phase. | HPLC-UV/DAD |

Experimental Protocols

1. Purification by Recrystallization

Recrystallization is an effective technique for purifying crystalline solids. The choice of solvent is crucial and should be determined experimentally. A good solvent will dissolve the compound when hot but not when cold.

Protocol:

-

Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a minimal amount of a heated solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture with water). Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.

-

Dissolution: Transfer the crude solid to an Erlenmeyer flask and add the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

2. Purification by Column Chromatography

Column chromatography is used to separate the target compound from impurities based on their differential adsorption to a stationary phase.

Protocol:

-

Stationary Phase and Eluent Selection: For acidic compounds like carboxylic acids, silica gel is a common stationary phase. The eluent is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). A small amount of acetic acid or formic acid may be added to the eluent to improve the peak shape and prevent tailing. The optimal eluent composition should be determined by thin-layer chromatography (TLC).

-

Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a level and well-packed bed.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the column.

-

Elution: Add the eluent to the top of the column and begin collecting fractions. The progress of the separation can be monitored by TLC.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

-

Drying: Dry the purified product under high vacuum to remove any residual solvent.

Visual Representations

Caption: Workflow for the purification of this compound by recrystallization.

Caption: Workflow for the purification of this compound by column chromatography.

References

Application Notes and Protocols: Furan-2-Carboxylic Acid Derivatives in Medicinal Chemistry

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: While the topic of interest is 5-cyclohexylfuran-2-carboxylic acid, a thorough review of the scientific literature reveals a lack of specific medicinal chemistry data for this particular compound. The following application notes and protocols are therefore based on the broader, well-documented class of furan-2-carboxylic acid derivatives, providing a foundational understanding and practical guidance for research in this chemical space.

Introduction

Furan-2-carboxylic acid and its derivatives are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The furan ring, an aromatic five-membered heterocycle containing one oxygen atom, serves as a valuable scaffold for the design of novel therapeutic agents. The carboxylic acid moiety, or its bioisosteres, often plays a crucial role in the interaction of these molecules with biological targets.[1][2] This document provides an overview of the applications of furan-2-carboxylic acid derivatives in medicinal chemistry, along with generalized protocols for their synthesis and biological evaluation.

Key Therapeutic Areas and Mechanisms of Action

Furan-2-carboxylic acid derivatives have been explored for a wide range of therapeutic applications, demonstrating diverse biological activities.

Antimicrobial Agents

A significant area of research for furan-2-carboxylic acid derivatives has been in the development of new antimicrobial agents. These compounds have shown activity against a spectrum of pathogens, including bacteria and fungi.

-

Antibacterial Activity: Certain derivatives have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.[3] For example, naturally occurring furancarboxylic acids isolated from Penicillium sp. have shown potent activity against Escherichia coli and Staphylococcus aureus.[4]

-

Antifungal Activity: Various synthetic furan derivatives have been investigated for their antifungal properties. Nitrofuran derivatives, for instance, have shown broad-spectrum antifungal activity.[5] Additionally, 3-phenyl-5-acyloxymethyl-2H,5H-furan-2-ones, which are structurally related to furan-2-carboxylic acids, have exhibited potent activity against Aspergillus fumigatus.[6]

Enzyme Inhibitors

The structural features of furan-2-carboxylic acid derivatives make them suitable candidates for the design of enzyme inhibitors.

-

Diacylglycerol Acyltransferase-1 (DGAT1) Inhibitors: DGAT1 is a key enzyme in triglyceride synthesis, making it an attractive target for the treatment of obesity and type 2 diabetes.[7][8] Carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide, a related heterocyclic structure, have been identified as potent DGAT1 inhibitors.

-

Protein Tyrosine Kinase (PTK) Inhibitors: Furan-2-yl(phenyl)methanone derivatives have been synthesized and shown to exhibit inhibitory activity against protein tyrosine kinases, which are implicated in cancer.[9]

-

Phosphodiesterase 4 (PDE4) Inhibitors: Derivatives of 5-phenyl-2-furan have been designed as inhibitors of PDE4, an enzyme involved in inflammatory processes. Inhibition of PDE4 is a therapeutic strategy for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[10]

Metabolic Disorders

Recent studies have highlighted the potential of furan-2-carboxylic acid derivatives in the management of metabolic diseases. Phenotypic screening has led to the discovery of derivatives that can ameliorate hyperglycemia by inhibiting gluconeogenesis, showing promise for the treatment of type 2 diabetes mellitus.[11][12]

Quantitative Data Summary

The following tables summarize representative quantitative data for the biological activity of various furan-2-carboxylic acid derivatives from the literature.

Table 1: Antimicrobial Activity of Furan-2-Carboxylic Acid Derivatives

| Compound Class | Organism | Activity (MIC, µg/mL) | Reference |

| Natural Furancarboxylic Acids | Escherichia coli | 0.9 - 7.0 | [4] |

| Natural Furancarboxylic Acids | Staphylococcus aureus | 1.7 - 3.5 | [4] |

| Natural Furancarboxylic Acids | Candida albicans | 3.3 - 7.0 | [4] |

| Nitrofuran Derivatives | Candida species | 3.9 - >250 | [5] |

| Nitrofuran Derivatives | Cryptococcus neoformans | 3.9 - >250 | [5] |

Table 2: Enzyme Inhibitory Activity of Furan-2-Carboxylic Acid Derivatives

| Compound Class | Target Enzyme | Activity (IC₅₀) | Reference |

| Furan-2-yl(phenyl)methanones | Protein Tyrosine Kinase | 2.72 - 6.42 µM | [9] |

| 5-Phenyl-2-furan Derivatives | Phosphodiesterase 4 (PDE4) | 1.4 µM | [10] |

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of furan-2-carboxylic acid derivatives, based on common methods reported in the literature.

General Synthesis of Furan-2-Carboxamides

This protocol describes a common method for the synthesis of amide derivatives from furan-2-carboxylic acid.

Protocol 1: Amide Coupling using Carbonyldiimidazole (CDI)

-

Activation of Carboxylic Acid: In a round-bottom flask, dissolve furan-2-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or 1,4-dioxane.

-

Add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 45°C) for 1-2 hours to allow for the formation of the acyl-imidazolide intermediate.[5][13]

-

Amine Addition: Add the desired amine (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature or reflux for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Remove the solvent under reduced pressure. The residue can be purified by extraction and/or column chromatography on silica gel to yield the desired furan-2-carboxamide.[13]

Caption: General workflow for the synthesis of furan-2-carboxamides.

Antimicrobial Susceptibility Testing

This protocol outlines a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol 2: Broth Microdilution Assay

-

Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Preparation of Microtiter Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable microbial growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism according to established guidelines (e.g., CLSI).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism in medium) and negative (medium only) controls.

-

Incubation: Incubate the plate under appropriate conditions (temperature, time, atmosphere) for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

Caption: Workflow for antimicrobial susceptibility testing.

Enzyme Inhibition Assay

This is a generalized protocol for an in vitro enzyme inhibition assay. The specific components and conditions will vary depending on the target enzyme.

Protocol 3: In Vitro Enzyme Inhibition Assay

-

Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a stock solution of the test compound.

-

Assay Procedure: In a suitable assay plate (e.g., 96-well or 384-well), add the assay buffer, enzyme solution, and varying concentrations of the test compound.

-

Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period at a specific temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Detection: Measure the enzyme activity by monitoring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

References

- 1. 2-Furoic acid | 88-14-2 [chemicalbook.com]

- 2. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial activity of new furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

The Furan Nucleus: A Versatile Scaffold in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in the field of organic synthesis. Its unique electronic properties and reactivity make it a versatile building block for the construction of a diverse array of complex molecules, ranging from natural products to blockbuster pharmaceuticals. This document provides a detailed overview of key applications of furan derivatives in organic synthesis, complete with experimental protocols and quantitative data to facilitate research and development.

The Achmatowicz Reaction: A Gateway to Chiral Building Blocks

The Achmatowicz reaction is a powerful transformation that converts furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones, which are valuable chiral synthons for the synthesis of monosaccharides, alkaloids, and other biologically active molecules.[1][2] The reaction proceeds via an oxidative rearrangement, effectively expanding the five-membered furan ring into a six-membered dihydropyranone.[1]

Quantitative Data for the Achmatowicz Reaction

| Furfuryl Alcohol Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Furfuryl alcohol | Br₂, MeOH | Methanol | 0 to RT | - | - | [1] |

| 2-(1-hydroxyethyl)furan | m-CPBA | CH₂Cl₂ | 0 | 1 | 95 | [2] |

| 1-(Furan-2-yl)ethanol | NBS | THF/H₂O | 0 | 1.5 | 90 | [2] |

| Ethyl 3-(furan-2-yl)-3-hydroxypropanoate | K₂S₂O₈, Ru(bpy)₃Cl₂ | ACN/DMSO/H₂O | RT | 0.17 | 82 | [3] |

| 1-(Furan-2-yl)pentan-1-ol | VO(OiPr)₃, CHP | DCM | 0 to RT | - | 78 | [4] |

Experimental Protocol: Achmatowicz Rearrangement of 1-(Furan-2-yl)ethanol

Materials:

-

1-(Furan-2-yl)ethanol

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 1-(furan-2-yl)ethanol (1.0 eq) in a mixture of THF and water (e.g., 10:1 v/v) at 0 °C, add N-bromosuccinimide (1.1 eq) portionwise over 15 minutes.

-

Stir the reaction mixture at 0 °C for 1.5 hours.

-

Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution, followed by saturated aqueous sodium thiosulfate solution.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 6-hydroxy-2-methyl-2H-pyran-3(6H)-one.[2]

Reaction Pathway: The Achmatowicz Reaction

The Diels-Alder Reaction: Constructing Bicyclic Scaffolds

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings.[5] Furan can act as the diene component in this reaction, reacting with various dienophiles to produce oxabicyclo[2.2.1]heptene derivatives.[5] The stereochemical outcome of the reaction (endo vs. exo) can often be controlled by the reaction conditions.[6]

Quantitative Data for the Furan Diels-Alder Reaction

| Diene | Dienophile | Catalyst/Solvent | Temperature (°C) | Time | Product Ratio (endo:exo) | Yield (%) | Reference |

| Furan | Maleic anhydride | Ethyl acetate | RT, then fridge | 24h | Kinetically favors endo, thermodynamically favors exo | - | [6] |

| Furan | Maleic anhydride | Tetrahydrofuran | 50 | 0.5h, then RT for 48h | Exo favored | - | [7] |

| Furan | Methyl acrylate | Sn-BEA (zeolite) | - | - | - | - | [8] |

| 2-Methylfuran | Maleic anhydride | - | - | - | - | - | [9] |

Experimental Protocol: Diels-Alder Reaction of Furan and Maleic Anhydride (Thermodynamic Product)

Materials:

-

Furan

-

Maleic anhydride

-

Tetrahydrofuran (THF)

-

Ice bath

-

Vacuum filtration apparatus

Procedure:

-

In a 50 mL round-bottom flask, dissolve 5.0 g of maleic anhydride in 10.0 mL of THF with magnetic stirring.[7]

-

Place the flask in a water bath preheated to 50 °C and stir until the maleic anhydride is completely dissolved.[7]

-

Add 3.5 mL of furan to the solution and continue stirring at 50 °C for 30 minutes.[7]

-

Remove the flask from the water bath and allow it to cool to room temperature.

-

Stopper the flask and let it stand for 48 hours, during which time the exo product will crystallize.[7]

-

Cool the flask in an ice bath for 10 minutes to maximize crystallization.[7]

-

Collect the crystalline product by vacuum filtration, washing with a small amount of cold THF.

-

Dry the product to obtain exo-7-oxabicyclo-[2.2.1]-hept-5-ene-2,3-dicarboxylic anhydride.[7]

Reaction Pathway: Furan Diels-Alder Reaction

The Pauson-Khand Reaction: Synthesis of Cyclopentenones